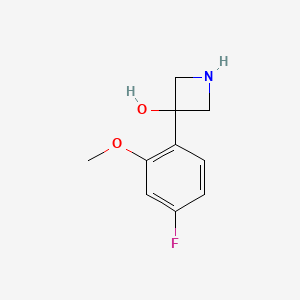

3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol

説明

Structure

3D Structure

特性

分子式 |

C10H12FNO2 |

|---|---|

分子量 |

197.21 g/mol |

IUPAC名 |

3-(4-fluoro-2-methoxyphenyl)azetidin-3-ol |

InChI |

InChI=1S/C10H12FNO2/c1-14-9-4-7(11)2-3-8(9)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3 |

InChIキー |

DJEBZUGXQLWFDS-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=CC(=C1)F)C2(CNC2)O |

製品の起源 |

United States |

Foundational & Exploratory

Technical Deep Dive: The 4-Fluoro-2-methoxyphenyl Moiety in Pharmaceutical Synthesis

Topic: 4-fluoro-2-methoxyphenyl group in pharmaceutical intermediates Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals

Executive Summary

The 4-fluoro-2-methoxyphenyl group represents a privileged substructure in modern medicinal chemistry, serving as a critical pharmacophore in third-generation EGFR tyrosine kinase inhibitors (TKIs) such as Osimertinib (Tagrisso) . This moiety is not merely a structural spacer; it is a precision-engineered scaffold designed to modulate metabolic stability, optimize lipophilicity (

This guide provides a comprehensive technical analysis of this moiety, focusing on its structure-activity relationship (SAR), synthetic pathways for its introduction, and its role in preventing metabolic liabilities.

Medicinal Chemistry Rationale: The "Why" Behind the Structure

The selection of the 4-fluoro-2-methoxyphenyl pattern is driven by three converging medicinal chemistry principles:

Metabolic Blocking (The Para-Fluoro Effect)

The para-position of an aniline or phenyl ring is a primary "soft spot" for Cytochrome P450-mediated oxidative metabolism (hydroxylation).

-

Mechanism: Replacing the C-H bond with a C-F bond blocks this metabolic route due to the high strength of the C-F bond (~116 kcal/mol vs. ~99 kcal/mol for C-H).

-

Outcome: This extends the half-life (

) of the drug candidate without significantly altering the steric profile (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).

Conformational Restriction (The Ortho-Methoxy Effect)

The ortho-methoxy group is not just a hydrogen bond acceptor; it restricts the rotation of the phenyl ring relative to the connected nitrogen or biaryl axis.

-

Intramolecular H-Bonding: In aniline derivatives, the methoxy oxygen can form a weak intramolecular hydrogen bond with the N-H proton, planarizing the system or locking it into a bioactive conformation.

-

Steric Clash: The methyl group of the methoxy creates a steric barrier that disfavors coplanarity with adjacent bulky groups, forcing the molecule into a specific twist angle required for binding pockets (e.g., the ATP-binding site of EGFR).

Electronic Modulation

-

Fluorine (Electron Withdrawing): Inductively withdraws electron density (

), lowering the pKa of the aniline nitrogen, which can reduce lysosomal trapping and improve oral bioavailability. -

Methoxy (Electron Donating): Donates electron density via resonance, counterbalancing the fluorine's inductive effect and fine-tuning the electron density of the aromatic ring for

-

Case Study: Osimertinib (Tagrisso)

Osimertinib utilizes the 4-fluoro-2-methoxy-5-nitroaniline intermediate to construct its core pharmacophore.[1] The specific substitution pattern is essential for its selectivity toward T790M mutant EGFR over wild-type EGFR.

Structural Role in Binding

In the Osimertinib binding mode:

-

The 4-fluoro substituent sits in a hydrophobic pocket, avoiding steric clashes while preventing oxidation.

-

The 2-methoxy group is solvent-exposed but helps orient the indole ring for optimal interaction with the gatekeeper residue (Met790).

Visualization of the SAR Logic

Figure 1: Structure-Activity Relationship (SAR) map of the 4-fluoro-2-methoxyphenyl moiety.

Synthetic Methodologies

There are two primary routes to introduce this moiety into a pharmaceutical intermediate: Nucleophilic Aromatic Substitution (S_NAr) and Suzuki-Miyaura Coupling .

Route A: The Osimertinib Pathway (S_NAr & Reduction)

This route builds the aniline functionality directly on the ring.

Key Intermediate: 4-Fluoro-2-methoxy-5-nitroaniline (CAS: 1423037-37-1)

-

Starting Material: 4-Fluoro-2-methoxyaniline (or 4-fluoro-2-methoxynitrobenzene).[1]

-

Nitration: Regioselective nitration is challenging due to the directing effects of F (ortho/para) and OMe (ortho/para).

-

Protocol Note: Low-temperature nitration (0°C to -10°C) using

is required to favor the 5-nitro position (para to the methoxy, meta to the fluorine) and avoid tar formation.

-

-

Reduction: The nitro group is reduced to the amine using Fe/NH4Cl or catalytic hydrogenation (

, Pd/C). -

Coupling: The resulting aniline reacts with a chloropyrimidine via S_NAr.

Route B: The Modular Pathway (Suzuki Coupling)

Used when the moiety is attached to a biaryl system rather than an amine.

Key Reagent: 4-Fluoro-2-methoxyphenylboronic acid (CAS: 179899-07-1)

Synthesis Workflow Diagram

Figure 2: Parallel synthetic workflows for generating amine-based (Route A) and biaryl-based (Route B) intermediates.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline

Critical for Osimertinib synthesis. This step establishes the nitrogen handle.

Reagents:

-

4-Fluoro-2-methoxyaniline (1.0 eq)[2]

-

Potassium Nitrate (

, 1.05 eq) -

Concentrated Sulfuric Acid (

, solvent)

Procedure:

-

Preparation: Charge a reactor with concentrated

and cool to -5°C using a cryostat. -

Addition 1: Add 4-Fluoro-2-methoxyaniline portion-wise, maintaining internal temperature

. The reaction is highly exothermic. Stir until fully dissolved. -

Addition 2: Add

slowly over 1 hour, strictly maintaining temperature between -5°C and 0°C.-

Why? Higher temperatures lead to dinitration and oxidation of the methoxy group.

-

-

Reaction: Stir at 0°C for 2 hours. Monitor by HPLC (Target retention time shift).

-

Quench: Pour the reaction mixture slowly onto crushed ice/water (5x volume).

-

Isolation: Neutralize with aqueous ammonia to pH 8-9. Filter the yellow precipitate.

-

Purification: Recrystallize from Ethanol/Water (9:1) to remove regioisomers.

Self-Validating Check:

-

1H NMR (DMSO-d6): Look for two singlets (or doublets due to F-coupling) in the aromatic region. If you see three aromatic protons, nitration failed. If you see complex splitting, regioselectivity was lost.

-

Yield: Expected 75-85%.

Protocol 2: Suzuki Coupling with 4-Fluoro-2-methoxyphenylboronic acid

Standard protocol for biaryl formation.

Reagents:

-

Aryl Bromide Scaffold (1.0 eq)

-

4-Fluoro-2-methoxyphenylboronic acid (1.2 eq)

- (0.05 eq)

- (2.0 M aqueous, 3.0 eq)

-

1,4-Dioxane (Solvent)

Procedure:

-

Degas 1,4-dioxane and 2M

with nitrogen for 15 minutes. -

Add Aryl Bromide, Boronic Acid, and Palladium catalyst to a reaction vial.

-

Add solvents under nitrogen atmosphere.

-

Heat to 90°C for 4-12 hours.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

.

Key Intermediates & Data Summary

| Intermediate Name | CAS Number | Mol. Weight | Key Function |

| 4-Fluoro-2-methoxyaniline | 450-91-9 | 141.14 | Starting material; primary aniline source. |

| 4-Fluoro-2-methoxy-5-nitroaniline | 1423037-37-1 | 186.14 | Critical intermediate for Osimertinib; introduces the "tail". |

| 4-Fluoro-2-methoxyphenylboronic acid | 179899-07-1 | 169.95 | Reagent for Suzuki coupling to introduce the moiety. |

| 2-Fluoro-4-methoxy-1-nitrobenzene | 772-13-4 | 171.13 | Alternative precursor (requires reduction). |

References

-

Synthesis of Osimertinib: Finlay, M. R. V. et al. "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor." Journal of Medicinal Chemistry, 2014. Link

-

Metabolic Stability of Fluorine: Purser, S. et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

-

Process Chemistry (Nitration): Wang, Y. et al. "Synthesis of Osimertinib." Chinese Journal of Pharmaceuticals, 2016. Link

-

Boronic Acid Utility: Lennox, A. J. J. & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014. Link

-

Osimertinib Binding Mode: Yosaatmadja, Y. et al. "Binding mode of the breakthrough inhibitor AZD9291 to epidermal growth factor receptor revealed." Journal of Structural Biology, 2015. Link

Sources

Methodological & Application

Application Note: Strategic Deployment of 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol in Fragment-Based Drug Discovery Campaigns

An in-depth guide for researchers, scientists, and drug development professionals on leveraging 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol in Fragment-Based Drug Discovery (FBDD).

Introduction: The Rationale for a Superior Fragment Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2] Unlike HTS, which screens large libraries of "drug-like" molecules, FBDD identifies low molecular weight fragments (<300 Da) that bind weakly but efficiently to a biological target.[3][4] These initial "hits," though modest in potency, provide a more tractable foundation for optimization, often leading to lead compounds with superior physicochemical properties and ligand efficiency.[5]

The success of an FBDD campaign is critically dependent on the quality and design of the fragment library.[5] An ideal fragment should possess a balance of complexity and simplicity, offering three-dimensional (3D) character to explore protein topographies while remaining synthetically tractable. 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol is an exemplary fragment that embodies these principles, making it a valuable asset for screening against a wide array of protein targets.

Why 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol?

This fragment integrates several desirable features for FBDD:

-

Three-Dimensional Azetidine Core: The strained, saturated azetidine ring provides a rigid, 3D scaffold.[6][7] This is a significant advantage over the flat, aromatic structures that dominate many fragment libraries, allowing for the exploration of deeper, more complex binding pockets and providing well-defined exit vectors for subsequent chemical elaboration.

-

Strategic Functionalization:

-

The tertiary alcohol acts as a crucial hydrogen bond donor and acceptor, enabling specific polar interactions with the target protein.

-

The 2-methoxy group is a hydrogen bond acceptor that, due to its ortho position, constrains the rotational freedom of the phenyl ring, presenting a more defined conformation to the binding site.

-

The 4-fluoro substituent serves a dual purpose. It can form favorable electrostatic or hydrogen bonding interactions and, critically, acts as a sensitive reporter for ¹⁹F NMR-based screening methods.[8][9]

-

-

"Rule of Three" Compliance: The fragment adheres to the widely accepted "Rule of Three," a set of guidelines for desirable fragment properties.

Table 1: Physicochemical Properties of 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol

| Property | Value | "Rule of Three" Guideline |

| Molecular Weight (MW) | 211.22 g/mol | < 300 Da |

| cLogP | 1.35 (estimated) | ≤ 3 |

| Hydrogen Bond Donors | 1 | ≤ 3 |

| Hydrogen Bond Acceptors | 3 (O, N, OMe) | ≤ 3 |

| Rotatable Bonds | 2 | ≤ 3 |

The combination of a rigid 3D core, strategically placed functional groups for specific interactions, and inherent suitability for multiple biophysical detection methods makes 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol a high-quality starting point for an FBDD campaign.

Caption: Key structural features of the fragment.

The FBDD Screening Cascade: A Multi-Faceted Approach

Because fragments bind with weak affinity (typically in the high µM to mM range), highly sensitive biophysical techniques are required for their detection.[3][10] A robust FBDD campaign relies not on a single method, but on an orthogonal cascade of assays to identify, validate, and characterize hits, thereby minimizing false positives.[11][12]

Caption: A typical FBDD experimental workflow.

This application note will detail protocols for two powerful and complementary techniques: Thermal Shift Assay (TSA) for primary screening and Nuclear Magnetic Resonance (NMR) Spectroscopy for hit validation.

Protocol 1: Primary Screening via Thermal Shift Assay (TSA)

TSA (or Differential Scanning Fluorimetry, DSF) is an economical, high-throughput method to screen for fragment binding.[13][14] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal unfolding (melting) temperature (Tm).[15] This unfolding is monitored by a fluorescent dye that binds to exposed hydrophobic regions of the protein.

A. Materials and Reagents

-

Target Protein: Purified, ≥95% homogeneity, at 2-10 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The buffer should be optimized for protein stability.

-

Fragment Stock: 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol at 100 mM in 100% DMSO.

-

Fluorescent Dye: SYPRO Orange, 5000x stock in DMSO (e.g., from Thermo Fisher Scientific).

-

Assay Plates: 96- or 384-well qPCR plates.

-

Instrumentation: Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.

B. Experimental Protocol

-

Prepare Master Mixes:

-

Protein-Dye Mix: Dilute the target protein and SYPRO Orange dye in the assay buffer. A final concentration of 5 µM protein and 5x dye is a good starting point. Prepare enough for all wells.

-

Fragment Dilution: Prepare a working stock of the fragment by diluting the 100 mM DMSO stock. For a final assay concentration of 200 µM with 1% DMSO, dilute the stock to 20 mM in assay buffer.

-

-

Plate Setup:

-

Sample Wells: Add 19.8 µL of the Protein-Dye Mix to each well. Add 0.2 µL of the 20 mM fragment working stock.

-

Negative Control (DMSO): Add 19.8 µL of Protein-Dye Mix. Add 0.2 µL of assay buffer containing 1% DMSO. This defines the baseline Tm.

-

Positive Control (if available): Include a known binder to validate the assay.

-

-

Seal and Centrifuge: Seal the plate securely with an optical seal. Centrifuge briefly (e.g., 1000 rpm for 1 min) to collect the contents at the bottom of the wells.

-

Data Acquisition:

-

Place the plate in the qPCR instrument.

-

Set up a melt curve experiment:

-

Initial temperature: 25 °C (hold for 30s).

-

Ramp rate: 1 °C/minute.

-

Final temperature: 95 °C.

-

Acquire fluorescence data at each temperature increment.

-

-

C. Data Analysis and Interpretation

-

Plot fluorescence intensity versus temperature for each well. The resulting curve will show a sigmoidal transition as the protein unfolds.

-

Determine the Tm for each well by fitting the data to a Boltzmann equation or by calculating the peak of the first derivative (-dF/dT).

-

A "hit" is identified by a significant positive shift in the melting temperature (ΔTm) compared to the DMSO control. A common threshold for a fragment hit is a ΔTm ≥ 2 °C .

Table 2: Hypothetical TSA Screening Results

| Compound | Final Conc. | Tm (°C) | ΔTm (°C) vs. DMSO | Hit? |

| DMSO Control | 1% | 52.3 | - | - |

| Fragment | 200 µM | 55.1 | +2.8 | Yes |

| Negative Cmpd | 200 µM | 52.4 | +0.1 | No |

| Positive Cmpd | 10 µM | 59.8 | +7.5 | Yes |

Protocol 2: Hit Validation by NMR Spectroscopy

NMR is a powerful technique for confirming direct binding of a fragment to the target, eliminating false positives from TSA such as aggregators or reactive compounds.[16][17] Given the fluorine atom on our fragment, ¹⁹F NMR is an exceptionally sensitive and clean method.

A. ¹⁹F Ligand-Observed NMR

This method is highly efficient as it directly observes the signal of the fluorine-containing fragment.[9] Binding to a large protein causes line broadening of the fragment's ¹⁹F NMR signal, which is easily detectable.

1. Materials and Reagents

-

Target Protein: Concentrated stock (e.g., 1 mM) in an NMR buffer (e.g., 50 mM Phosphate pH 7.4, 150 mM NaCl, 10% D₂O).

-

Fragment: 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol.

-

NMR Tubes: Standard 5 mm NMR tubes.

-

Instrumentation: NMR spectrometer equipped with a fluorine-capable probe.

2. Experimental Protocol

-

Prepare Samples:

-

Reference Sample: Prepare a sample containing 200 µM of the fragment in NMR buffer.

-

Test Sample: Prepare a sample containing 200 µM of the fragment and 10-20 µM of the target protein in the same NMR buffer.

-

-

Acquire Spectra:

-

Acquire a one-dimensional ¹⁹F NMR spectrum for both the reference and test samples. Typical acquisition times are short (a few minutes).

-

-

Data Analysis:

-

Compare the ¹⁹F spectrum of the test sample to the reference.

-

Binding Confirmation: A significant reduction in signal intensity and/or an increase in the signal's line width in the presence of the protein confirms binding.

-

Competition Experiment: To confirm the binding is specific to a site of interest, one can add a known binder (competitor). If the fragment's signal sharpens and recovers intensity, it confirms binding at the same or an allosterically coupled site.

-

B. Saturation Transfer Difference (STD) NMR

STD is a proton-based ligand-observed method that works for any fragment. It detects binding by transferring magnetic saturation from the protein to a bound ligand.[16][18]

1. Experimental Protocol

-

Prepare Sample: Prepare one sample containing the target protein (10-20 µM) and the fragment (200-500 µM) in deuterated NMR buffer.

-

Acquire Spectra:

-

STD "On" Spectrum: Selectively saturate a region of the protein's proton spectrum (e.g., -1.0 ppm where only protein signals exist).

-

STD "Off" Spectrum: Irradiate a region far from any signals (e.g., 40 ppm).

-

Acquire both spectra in an interleaved manner.

-

-

Data Analysis:

-

Subtract the "on" spectrum from the "off" spectrum.

-

The resulting difference spectrum will only show signals from protons of the fragment that were in close contact with the saturated protein, confirming a direct interaction.

-

Structural Characterization: The Path to Rational Design

The ultimate validation and most valuable output of an FBDD screen is a high-resolution crystal structure of the fragment bound to the target protein.[19][20][21] X-ray crystallography reveals the precise binding mode, orientation, and key interactions (hydrogen bonds, hydrophobic contacts) of the fragment.[22] This structural information is the blueprint for the next, most critical phase: hit-to-lead evolution.

Protocol: Co-crystallization or Soaking

-

Protein Crystallization: Obtain well-diffracting crystals of the target protein.

-

Fragment Introduction:

-

Soaking: Transfer existing protein crystals into a solution containing a high concentration of the fragment (typically 1-20 mM) for a defined period (minutes to hours).[22]

-

Co-crystallization: Mix the protein and fragment together prior to setting up crystallization trials.

-

-

Data Collection and Structure Solution: Collect X-ray diffraction data and solve the structure to visualize the fragment in the binding site.

From Hit to Lead: Strategies for Fragment Evolution

With a validated hit and structural information in hand, the low-affinity fragment can be optimized into a high-affinity lead compound.[3][23] This is a key advantage of FBDD, as the small size of the fragment makes optimization more rational and efficient.[24] The primary strategies are:

-

Fragment Growing: This is the most common approach.[25][26] Small chemical functionalities are added to the fragment scaffold to engage with adjacent pockets and form new, favorable interactions with the protein, thereby increasing potency. The structure of 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol offers clear vectors for this strategy.

-

Fragment Linking: If a second, distinct fragment is found to bind in a nearby pocket, the two can be joined by a chemical linker to create a single, high-affinity molecule.[23][25]

-

Fragment Merging: When two fragments bind in overlapping regions of the same site, a new compound is designed that incorporates the key binding features of both.[23][27]

Caption: Key strategies for hit-to-lead optimization.

For 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol, a structure-guided "growing" strategy could involve derivatizing the nitrogen of the azetidine ring or adding substituents to the phenyl ring at the 5-position to probe nearby hydrophobic pockets.

Conclusion

3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol represents a high-quality, versatile fragment for FBDD campaigns. Its inherent 3D architecture, strategic functionalization, and compatibility with multiple biophysical screening methods provide a robust starting point for identifying novel chemical matter against challenging biological targets. By employing a rigorous screening cascade involving TSA for primary screening, NMR for orthogonal validation, and X-ray crystallography for structural elucidation, researchers can confidently identify and advance this fragment scaffold into potent, optimized lead compounds.

References

-

SARomics. Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [Link]

-

Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. [Link]

-

Ciulli, A., et al. (2010). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 107(44), 18883-18888. [Link]

-

O'Reilly, M., & Skylaris, C. K. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 111-120. [Link]

-

Creative Biostructure. Fragment-to-Lead. [Link]

-

Erlanson, D. A., et al. (2025). Fragment-based drug discovery: A graphical review. Medicinal Research Reviews. [Link]

-

Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

-

Sygnature Discovery. Fragment Screening. [Link]

-

Luchini, A., et al. (2021). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols, 16(10), 4749-4773. [Link]

-

Hartshorn, M. J., et al. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry, 48(2), 403–413. [Link]

-

Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. [Link]

-

Sygnature Discovery. Fragment Screening By Crystallography: An Alternative To High Throughput Screening. [Link]

-

Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-1820. [Link]

-

PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]

-

Kumar, A., & Singh, J. (2022). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research, 75(2), 1-6. [Link]

-

Jhoti, H., et al. (2013). Fragment screening using X-ray crystallography. Methods in Molecular Biology, 1008, 305-324. [Link]

-

de Vlieger, D., & Hall, D. R. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761-3777. [Link]

-

Eurofins Discovery. Biophysics for Successful Drug Discovery Programs. [Link]

-

Selvita. X-ray Crystallography Fragment Screening. [Link]

-

Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 992, 339–358. [Link]

-

Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-20. [Link]

-

Di Trani, J., & Cierpicki, T. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences, 8, 706422. [Link]

-

Murray, C. W., & Erlanson, D. A. (2025). Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. Journal of Medicinal Chemistry. [Link]

-

CD BioSciences. Thermal Shift Assay (TSA). [Link]

-

Wiman, J. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Acta Universitatis Upsaliensis. [Link]

-

Creative Biostructure. MagHelix™ Thermal Shift Assay (TSA). [Link]

-

Liu, G., & Chen, Y. (2023). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 28(24), 8089. [Link]

-

de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 93. [Link]

-

ResearchGate. (2021). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. [Link]

-

Dalvit, C., et al. (2015). Fragment Based Drug Discovery with Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry, 58(15), 5877–5889. [Link]

-

de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 93. [Link]

-

ResearchGate. (2020). Thermal‐shift assay for fragment library screening. [Link]

-

SlideServe. (2021). thermal shift assay fragment screening. [Link]

-

Vollmar, M., et al. (2013). Interrogating fragments using a protein thermal shift assay. Expert Opinion on Drug Discovery, 8(9), 1043-1053. [Link]

-

Sabbah, D. A., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Molecules, 25(15), 3530. [Link]

Sources

- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Fragment-based drug discovery: A graphical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MagHelix™ Thermal Shift Assay (TSA) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 14. slideserve.com [slideserve.com]

- 15. Thermal Shift Assay (TSA) - CD BioSciences [cd-biophysics.com]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sygnaturediscovery.com [sygnaturediscovery.com]

- 19. Crystallographic Fragment Screening in Drug Discovery [saromics.com]

- 20. sygnaturediscovery.com [sygnaturediscovery.com]

- 21. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 24. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 25. lifechemicals.com [lifechemicals.com]

- 26. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Application Notes & Protocols: A Guide to the Preparation and Selection of Pharmaceutical Salts of Azetidin-3-ol Compounds

Abstract

The selection and preparation of a suitable pharmaceutical salt is a critical step in drug development, capable of significantly modifying the physicochemical and biopharmaceutical properties of an active pharmaceutical ingredient (API).[1][2] Azetidin-3-ol and its derivatives are important structural motifs in medicinal chemistry. This guide provides a comprehensive overview of the principles, strategies, and detailed protocols for the preparation and characterization of pharmaceutical salts of azetidin-3-ol compounds. It is intended for researchers, chemists, and formulation scientists in the pharmaceutical industry. The focus is on providing not just procedural steps, but the underlying scientific rationale to empower informed decision-making throughout the salt selection process.

Introduction: The Rationale for Salt Formation

Approximately 50% of all drug molecules are administered as salts, a testament to the power of this strategy in overcoming suboptimal API properties.[1] The parent azetidin-3-ol, a basic compound due to its secondary amine (pKa of the conjugate acid is ~11.3[3][4]), is a prime candidate for salt formation. By reacting the basic nitrogen of the azetidine ring with a pharmaceutically acceptable acid, a salt is formed. This transformation can profoundly enhance key attributes of the molecule without altering its pharmacologically active core.[5]

Key Objectives of Salt Formation:

-

Enhanced Aqueous Solubility: This is often the primary driver for salt formation, as improved solubility can lead to better dissolution rates and, consequently, enhanced bioavailability.[6][7]

-

Improved Stability: A crystalline salt form is typically more chemically and physically stable than the amorphous free base, leading to a longer shelf-life.[5]

-

Modified Hygroscopicity: Salt formation can either increase or decrease water uptake, and the goal is to find a form with low and manageable hygroscopicity to avoid issues with handling, manufacturing, and stability.[5][7][8]

-

Favorable Solid-State Properties: This includes achieving a high melting point, a stable crystalline form (polymorph), and desirable mechanical properties (e.g., flowability, compressibility) for manufacturing solid dosage forms.[2][9]

-

Purification: Crystallization of a salt can be an effective final purification step to remove process-related impurities.[5]

This guide will walk through the theoretical considerations for selecting a counterion, practical screening methodologies, detailed synthesis protocols for representative salts, and a robust workflow for solid-state characterization.

Theoretical Foundations for Salt Selection

A successful salt selection program is built on a solid understanding of the physicochemical properties of the API and the fundamental principles of acid-base chemistry.

Physicochemical Properties of Azetidin-3-ol

Azetidin-3-ol is a small, polar molecule containing a strained four-membered ring.[10] The key functional groups influencing its salt-forming ability are the secondary amine and the hydroxyl group.

-

Basicity (pKa): The secondary amine in the azetidine ring is basic. The pKa of the conjugate acid of azetidine is approximately 11.3.[3][4] This strong basicity makes it an excellent candidate for forming stable salts with a wide range of acids.

-

Acidity (pKa): The hydroxyl group is weakly acidic, with a predicted pKa around 14.5.[11] It is not acidic enough to form salts with common pharmaceutical bases.

-

Solubility: Azetidin-3-ol hydrochloride is known to be soluble in water.[12] The free base is expected to have some water solubility due to its polarity and ability to hydrogen bond, but forming a salt can dramatically increase this.

The "Rule of Three" in Salt Formation

A widely accepted guideline in salt formation is the "rule of three." For a stable salt to form via proton transfer from an acid to a base, the difference between the pKa of the base (the conjugate acid of the API) and the pKa of the acid (the counterion) should be greater than 3 (ΔpKa > 3).

-

ΔpKa (pKa base - pKa acid) > 3: Proton transfer is highly likely, resulting in a stable ionic salt.

-

0 < ΔpKa < 3: A "gray zone" exists where the product may be a salt, a co-crystal (where no proton transfer occurs), or a complex mixture.[13]

-

ΔpKa < 0: Proton transfer is unlikely, and a co-crystal is the more probable outcome.

Given the high pKa of azetidin-3-ol (~11.3), it can form stable salts with a vast array of pharmaceutically acceptable acids, including strong mineral acids (e.g., HCl, H₂SO₄) and various organic acids (e.g., methanesulfonic acid, p-toluenesulfonic acid, tartaric acid).

Salt Screening: Strategies and Methodologies

Salt screening is the experimental process of reacting an API with a library of counterions under various solvent and crystallization conditions to identify new salt forms.[1] The choice of methodology depends on the amount of API available and the stage of drug development.[14][15]

| Screening Method | Description | Advantages | Disadvantages | API Amount |

| In-Situ Salt Screening | The API free base and a stoichiometric amount of the counterion acid are slurried together in a solvent. The resulting solid is isolated and analyzed.[16] | Useful for APIs with low solubility. Good for early-stage screening based on aqueous solubility.[14][15] | May not work for all APIs; can be slow to reach equilibrium. | Low (1-5 mg per experiment) |

| Saturated Solution Method (Rational Approach) | The API is dissolved in a suitable solvent, and a stoichiometric amount of the counterion acid is added. Crystallization is induced by cooling, evaporation, or aging.[16] | Allows for thorough analysis of the resulting salt.[14] Efficient and cost-effective.[15] | Requires knowledge of API and counterion solubility. | Medium (10-20 mg per experiment) |

| Cooling-Evaporative Method (High-Throughput) | Stoichiometric amounts of API and counterion are combined in various solvents in a multi-well plate format. The plate is subjected to temperature cycling and/or solvent evaporation to induce crystallization.[15][16] | Allows for rapid screening of many counterions and solvents simultaneously.[1] | Requires specialized equipment (e.g., Crystal16). May produce small quantities of material. | Very Low (< 5 mg per experiment) |

The following diagram illustrates a general workflow for a salt screening and selection program.

Caption: General workflow for pharmaceutical salt selection.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for preparing two common types of salts of azetidin-3-ol. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Preparation of Azetidin-3-ol Hydrochloride

Rationale: Hydrochloric acid is a strong, low-molecular-weight acid, making it a common first choice for salt formation with basic APIs. The resulting hydrochloride salts are often crystalline and exhibit improved aqueous solubility.[1]

Materials:

-

Azetidin-3-ol (free base)

-

2 M HCl in Diethyl Ether (or other suitable solvent like isopropanol)

-

Anhydrous Isopropanol (IPA)

-

Anhydrous Diethyl Ether (Et₂O)

-

Round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve 1.0 g of azetidin-3-ol (13.7 mmol) in 20 mL of anhydrous isopropanol with magnetic stirring. Ensure all solid is completely dissolved.

-

Causality: Isopropanol is chosen as it is a good solvent for the free base and the resulting salt has limited solubility, especially upon addition of an anti-solvent, facilitating precipitation.

-

-

Acid Addition: Slowly add 1.05 equivalents of 2 M HCl in diethyl ether (~7.2 mL, 14.4 mmol) dropwise to the stirred solution at room temperature over 15 minutes.

-

Causality: A slight excess of the acid ensures complete conversion of the base to its salt. Slow, dropwise addition prevents localized supersaturation which can lead to the formation of an amorphous or poorly crystalline product.

-

-

Precipitation & Crystallization: A white precipitate should form upon addition of the acid. Continue stirring the resulting slurry at room temperature for 2-4 hours to allow for complete precipitation and crystal growth.

-

Causality: This aging period allows the system to reach thermodynamic equilibrium, often resulting in a more stable and easily filterable crystalline form.

-

-

Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake twice with 10 mL of cold anhydrous diethyl ether.

-

Causality: Diethyl ether is used as a wash solvent (an "anti-solvent") because the hydrochloride salt is insoluble in it, which effectively removes any unreacted starting material or soluble impurities without dissolving the product.

-

-

Drying: Dry the isolated white solid under vacuum at 40 °C for 12-24 hours to a constant weight.

-

Characterization: Characterize the final product to confirm salt formation and assess its properties (See Section 5). The expected product is Azetidin-3-ol Hydrochloride (CAS 18621-18-6).[12][17]

Protocol 2: Preparation of Azetidin-3-ol p-Toluenesulfonate (Tosylate)

Rationale: Organic sulfonic acids like p-toluenesulfonic acid (p-TsOH) are strong acids that often form highly crystalline, stable salts. They can sometimes offer different solubility or hygroscopicity profiles compared to inorganic salts.

Materials:

-

Azetidin-3-ol (free base)

-

p-Toluenesulfonic acid monohydrate

-

Acetone

-

Methyl tert-butyl ether (MTBE)

-

Round-bottom flask, magnetic stirrer, reflux condenser, filtration apparatus

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 g of azetidin-3-ol (13.7 mmol) in 25 mL of warm acetone (~40-50 °C). In a separate beaker, dissolve 1.0 equivalent of p-toluenesulfonic acid monohydrate (2.61 g, 13.7 mmol) in 15 mL of acetone.

-

Causality: Acetone is a common solvent for crystallization. The API and counterion should be soluble in the hot solvent but the resulting salt should be sparingly soluble at room temperature or upon cooling.

-

-

Salt Formation: Add the p-TsOH solution to the stirred azetidin-3-ol solution. If no precipitate forms immediately, heat the mixture to a gentle reflux for 30 minutes.

-

Causality: Heating ensures the acid-base reaction goes to completion.

-

-

Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal. The solution can be further cooled in an ice bath (0-5 °C) to maximize yield.

-

Isolation: Isolate the crystalline product by vacuum filtration. Wash the filter cake with 10 mL of cold MTBE.

-

Causality: MTBE acts as an anti-solvent to wash away residual acetone and soluble impurities without dissolving the tosylate salt.

-

-

Drying: Dry the product under vacuum at 45 °C until a constant weight is achieved.

-

Characterization: Characterize the final product using the methods described in the following section.

Characterization of Novel Pharmaceutical Salts

Once a potential new salt has been synthesized, a systematic characterization is required to confirm its identity and evaluate its suitability for further development.[9][20]

Caption: Experimental workflow for salt characterization.

-

Powder X-Ray Diffraction (PXRD): This is the primary technique for analyzing solid-state forms.[21] A unique PXRD pattern with sharp peaks indicates a new crystalline form, distinct from the starting materials. An amorphous solid will show a broad halo instead of sharp peaks.[9][20]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[22] It is used to determine the melting point and purity of the salt. A sharp endotherm is characteristic of a crystalline solid's melting point.[23] The melting point of the salt should be significantly different from that of the free base.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is used to identify the presence of bound water (hydrates) or solvent (solvates) by showing a weight loss at specific temperature ranges.[21]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide evidence of proton transfer. For azetidin-3-ol, the formation of an ammonium salt (R₂NH₂⁺) will result in the appearance of N-H stretching bands in the 2200-3000 cm⁻¹ region, which are absent in the free base spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): NMR is used to confirm the chemical structure and the stoichiometric ratio of the API to the counterion in the salt.[22] Chemical shifts of protons near the basic nitrogen will change upon protonation.

-

Dynamic Vapor Sorption (DVS): DVS measures the extent and rate of water uptake by a sample in a controlled humidity environment.[5] This is crucial for assessing the hygroscopicity of the salt, which impacts its physical stability and handling properties.[7][8][24]

Data Interpretation & Selection of the Optimal Salt Form

After characterizing several salt candidates, the data must be compiled and compared to select the optimal form for development.[25] The decision should be based on a holistic evaluation of the salt's Critical Quality Attributes (CQAs).

Hypothetical Comparison of Azetidin-3-ol Salts:

| Property | Free Base | Hydrochloride Salt | Tosylate Salt | Maleate Salt |

| Physical Form | Crystalline Solid | Crystalline Solid | Crystalline Needles | Amorphous |

| Melting Point (DSC) | 85 °C | 175 °C | 152 °C | N/A (Glass Transition) |

| Aqueous Solubility (mg/mL) | 50 | >200 | 120 | >250 |

| Hygroscopicity (DVS) | Non-hygroscopic | Slightly hygroscopic (<2% uptake at 80% RH) | Non-hygroscopic (<0.5% uptake at 80% RH) | Very hygroscopic (>10% uptake at 80% RH) |

| Chemical Stability | Stable | Stable | Stable | Degrades at high humidity |

| Processability | Good | Good | Poor (needles) | Poor (sticky solid) |

Decision Logic:

-

The Maleate salt , despite its high solubility, would be rejected due to its amorphous nature, high hygroscopicity, and poor stability.[26]

-

The Tosylate salt has excellent hygroscopicity and is crystalline, but its needle-like crystal habit could cause filtration and formulation challenges.[5]

-

The Hydrochloride salt presents the best overall profile. It is crystalline, has a high melting point, a significant improvement in solubility, and manageable hygroscopicity. It would likely be selected as the lead candidate for further development.

Conclusion

The preparation of pharmaceutical salts is a powerful and essential tool in drug development for optimizing the properties of an API like azetidin-3-ol. A successful salt selection campaign relies on a systematic approach that combines an understanding of acid-base principles with robust experimental screening and thorough solid-state characterization. By carefully evaluating the crystallinity, solubility, stability, and hygroscopicity of various salt forms, researchers can select a candidate with the optimal profile for successful formulation and clinical advancement.

References

-

Salt Selection in Drug Development | Pharmaceutical Technology. (n.d.). Pharmaceutical Technology.[Link]

-

An evaluation of salt screening methodologies. (2015). Journal of Pharmacy and Pharmacology.[Link]

-

Morris, K. R., Fakes, M. G., & Thakur, A. B. (1994). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.[Link]

-

What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? (2025). Dr.Oracle.[Link]

-

Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Chimia.[Link]

-

Bighash, M., & Nguyen, T. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules.[Link]

-

Giron, D. (2001). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. Journal of Thermal Analysis and Calorimetry.[Link]

-

An evaluation of salt screening methodologies. (2015). PubMed.[Link]

-

Hossain, M. S., et al. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design.[Link]

-

How to salt screen using the Crystal 16. (2023). Technobis.[Link]

-

Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review.[Link]

-

Giron, D. (2001). Characterisation of salts of drug substances. ResearchGate.[Link]

-

Pharmaceutical Crystallization in drug development. (n.d.). Syrris.[Link]

- Claxton, G. P. (1972). 3-azetidinols.

-

Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. (2016). ResearchGate.[Link]

-

A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties. (n.d.). Crystal Pharmatech.[Link]

-

Kumar, L., et al. (2020). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC.[Link]

-

Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo.[Link]

-

Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (2018). Journal of Chemical and Pharmaceutical Research.[Link]

-

Crystallization. (n.d.). All About Drugs.[Link]

-

Technical Crystallization for Application in Pharmaceutical Material Engineering. (n.d.). SciSpace.[Link]

- Method for synthesizing 3-hydroxy-azetidinehydrochloride. (2012).

-

Singh, G., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. PMC.[Link]

-

Advanced Methodologies for Pharmaceutical Salt Synthesis. (n.d.). OUCI.[Link]

-

Structural characterization of some table salt samples by XRD, ICP, FTIR and XRF techniques. (2021). ResearchGate.[Link]

-

Solid state analysis - Analytical techniques. (n.d.). Holodiag.[Link]

-

Singh, G., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega.[Link]

-

azetidine. (n.d.). Organic Syntheses Procedure.[Link]

-

azetidin-3-ol. (n.d.). ChemBK.[Link]

-

Azetidine. (n.d.). Wikipedia.[Link]

-

Azetidine. (n.d.). PubChem.[Link]

-

Isoda, T., et al. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical & Pharmaceutical Bulletin.[Link]

-

Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.[Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Azetidine - Wikipedia [en.wikipedia.org]

- 4. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. droracle.ai [droracle.ai]

- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmainfo.in [pharmainfo.in]

- 9. akjournals.com [akjournals.com]

- 10. CAS 45347-82-8: azetidin-3-ol | CymitQuimica [cymitquimica.com]

- 11. chembk.com [chembk.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. An evaluation of salt screening methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. crystallizationsystems.com [crystallizationsystems.com]

- 17. Azetidin-3-ol Hydrochloride Salt | CAS 18621-18-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 18. syrris.com [syrris.com]

- 19. Crystallization – All About Drugs [allfordrugs.com]

- 20. researchgate.net [researchgate.net]

- 21. Solid state analysis - Analytical techniques - Holodiag, votre partenaire en état solide et cristallisation [holodiag.com]

- 22. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. jocpr.com [jocpr.com]

- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 26. conservancy.umn.edu [conservancy.umn.edu]

Troubleshooting & Optimization

Improving solubility of 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol in DMSO

Technical Support Center: Optimizing Solubility of 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol

Executive Summary & Chemical Profile

Subject: 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol Primary Challenge: Inconsistent solubility or precipitation in Dimethyl Sulfoxide (DMSO) stock solutions.[1]

To solve solubility issues, we must first understand the physicochemical "personality" of this molecule. It is a chimeric structure containing two distinct domains that fight for dominance in solution:

-

The Polar Core (Azetidin-3-ol): A 4-membered nitrogenous ring with a hydroxyl group. This section is highly polar and basic (pKa of azetidine nitrogen

9–10). It acts as a hydrogen bond donor/acceptor.[2] -

The Lipophilic Shield (4-Fluoro-2-methoxyphenyl): A rigid aromatic ring. The fluorine atom adds lipophilicity and lattice stability, while the methoxy group adds weak polarity but significant steric bulk.

The Solubility Paradox:

While the polar core craves hydration or polar solvents, the aromatic shield drives

Troubleshooting Guide (Q&A Format)

Issue 1: The "Cloudy Suspension" Phenomenon

Q: I added anhydrous DMSO to my solid compound, but it formed a cloudy suspension that won't clear even after vortexing. Is my batch defective?

A: It is likely not defective.[3] You are encountering a Kinetic Solubility Barrier . The crystal lattice energy of azetidine derivatives is often high due to the rigid ring strain and intermolecular H-bonding (between the -OH and the Azetidine-NH). DMSO is thermodynamically capable of dissolving it, but it cannot penetrate the crystal lattice fast enough at room temperature.

Corrective Protocol:

-

Apply Energy: Sonicate the sample for 15 minutes at 40°C. Ultrasonic cavitation creates micro-jets of solvent that mechanically disrupt the crystal lattice.

-

Visual Check: Hold the vial against a light source. If "schlieren lines" (wavy refraction lines) are visible, dissolution is occurring but incomplete. Continue sonication.

Issue 2: The "Salt" Resistance

Q: I am using the HCl salt form for better stability, but it seems less soluble in DMSO than the free base. Why?

A: This is a classic Solvation Mismatch . DMSO is a polar aprotic solvent. It is excellent at solvating cations (via its oxygen lone pairs) but terrible at solvating anions (like Chloride) because its positive center (Sulfur) is sterically shielded.

-

The Problem: The Cl⁻ ions in your crystal lattice are "naked" and unhappy in DMSO, causing the salt to resist breaking apart.

-

The Fix: You may need to "break" the local ionic network.

-

Option A (Preferred): Heat to 50°C for 20 mins.

-

Option B (Advanced): If the assay permits, add 5% water to the DMSO. Water solvates the Cl⁻ anion effectively, pulling it into solution. Warning: This lowers the solubility of the lipophilic phenyl ring, so it is a balancing act.

-

Issue 3: The "Wet DMSO" Trap

Q: My stock solution was clear yesterday, but after freezing and thawing, I see fine needles at the bottom.

A: Your DMSO has likely absorbed atmospheric moisture. DMSO is aggressively hygroscopic.[4] It can absorb up to 10% of its weight in water from the air within 24 hours if left uncapped.

-

Mechanism: As water content increases, the solvent power for the lipophilic part (the fluoro-phenyl ring) decreases drastically. The compound is "squeezed" out of solution because it hates the water.

-

Prevention: Use single-use aliquots to avoid repeated freeze-thaw cycles. Store under nitrogen or argon if possible.

Decision Logic & Workflow

The following diagram outlines the logical pathway for troubleshooting solubility for this specific scaffold.

Figure 1: Troubleshooting logic flow for Azetidin-3-ol derivatives in DMSO.

Experimental Protocols

Protocol A: Standard High-Energy Dissolution

Use this as the default method for new stocks.

-

Weighing: Weigh the target mass of 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol into a glass amber vial (avoid plastic, as DMSO leaches plasticizers).

-

Solvent Addition: Add Anhydrous DMSO (Grade

99.9%) to achieve a concentration of 10 mM to 50 mM . Avoid aiming for >100 mM immediately. -

Sealing: Cap tightly with a PTFE-lined cap.

-

Thermal Sonication:

-

Place the vial in a sonication bath.

-

Set temperature to 45°C .

-

Sonicate for 15–20 minutes .

-

-

Equilibration: Allow the vial to return to room temperature (25°C) naturally. Inspect for "crash out" (precipitation).[1] If clear, proceed to storage.

Protocol B: The "Salt Break" (For stubborn HCl salts)

Use this ONLY if Protocol A fails and the compound is confirmed as a salt form.

-

Prepare the suspension as in Protocol A.

-

In-Situ Neutralization: Add 1.1 molar equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the DMSO suspension.

-

Vortex vigorously for 60 seconds.

-

Sonicate for 5 minutes.

Solubility Data Summary

| Solvent System | Solubility Potential | Primary Risk Factor | Recommended Use |

| 100% DMSO (Anhydrous) | High (up to 50mM) | Hygroscopicity (Water uptake causes crash-out) | Stock Storage (-20°C) |

| DMSO + 10% Water | Moderate | Lipophilic moiety (Fluoro-phenyl) precipitation | Avoid for stock prep |

| DMSO + 5% Ethanol | High | Evaporation of Ethanol changes concentration | Intermediate dilution |

| PBS / Media (0.5% DMSO) | Low (< 100 µM) | "Crash out" upon dilution | Biological Assay |

References

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

Waybright, T. J., et al. (2009).[7] Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–715.[7] [7]

- Balakin, K. V., et al. (2006). Comprehensive computational assessment of ADME properties using mapping techniques. Current Medicinal Chemistry, 13(2), 223-241. (Context on Azetidine physicochemical properties).

-

BenchChem Technical Support. (2025). Improving Compound Solubility in DMSO: General Strategies.

- Ziath Ltd. (2019). The Effects of Water on DMSO and Effective Hydration Measurement. White Paper. (Context on DMSO hygroscopicity and freezing point depression).

Sources

- 1. researchgate.net [researchgate.net]

- 2. CID 161524896 | C6H14N2O2 | CID 161524896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A novel approach to determine water content in DMSO for a compound collection repository - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ziath.com [ziath.com]

- 5. researchgate.net [researchgate.net]

- 6. ziath.com [ziath.com]

- 7. researchgate.net [researchgate.net]

Knowledge Base: Troubleshooting Acid-Mediated Ring Opening of Azetidin-3-ols

The following technical guide is structured as a Level 3 Engineering Knowledge Base for the "Azetidin-3-ol Ring Opening" module. It is designed to assist synthetic chemists in debugging reaction failures, optimizing yields, and controlling regioselectivity.

Executive Summary

The acid-catalyzed ring opening of azetidin-3-ols is a high-value transformation for generating 1-amino-2,3-diols (using water/hydroxide), 1,3-diamino-2-propanols (using amines), or

This guide addresses the three most common failure modes:

-

Kinetic Stalling: Failure to initiate ring opening despite acidic pH.

-

Regiochemical Drift: Formation of undesired constitutional isomers in substituted systems.

-

C3-Hydroxyl Interference: Elimination or rearrangement driven by the 3-OH group.

Part 1: Diagnostic Workflows

Visualizing the Failure Mode

Before adjusting parameters, identify where your reaction is exiting the productive pathway.

Figure 1: Diagnostic decision tree for isolating reaction failures.

Part 2: Technical Q&A and Troubleshooting

SECTION A: Reactivity & Activation (The "No Reaction" Scenario)

Q1: I am treating N-benzhydrylazetidin-3-ol with phenol in o-xylene at reflux, but conversion is stalled at <15%. Why isn't the ring opening?

Expert Analysis: This is a classic "Activation-Nucleophilicity Mismatch." While azetidines are strained, the neutral amine is not electrophilic enough to undergo C-N bond cleavage by a weak nucleophile like phenol. The reaction requires the formation of an azetidinium ion (protonated or Lewis acid-complexed nitrogen) to weaken the C-N bond.

However, in your specific case, you are likely facing Acid Sequestration . If you are using a catalytic amount of weak acid, the basic azetidine nitrogen (

Corrective Protocol:

-

Switch to Homogeneous Catalysis: Use a solvent that dissolves the azetidinium salt (e.g., acetonitrile, dioxane, or DMF) rather than o-xylene.

-

Stoichiometry Check: Ensure you are using at least 1.0 equivalent of the acid promoter if the product is also basic (to prevent product inhibition), or use a Lewis Acid that allows catalytic turnover.

-

Lewis Acid Activation: Switch from Brønsted acids to

or

Data: Acid Efficiency Comparison

| Promoter | Solvent | Temp | Yield (Phenolysis) | Notes |

|---|---|---|---|---|

| None | o-Xylene | 140°C | <15% | Thermal activation insufficient. |

| HCl (aq) | Water/Dioxane | 80°C | 45% | Competing hydrolysis (diol formation). |

|

SECTION B: Regioselectivity (The "Wrong Isomer" Scenario)

Q2: When opening 2-methylazetidin-3-ol with an amine, I get a mixture of products. How do I direct the nucleophile to a specific carbon?

Expert Analysis: Ring opening of 2-substituted azetidinium ions is governed by the competition between steric hindrance (favoring attack at the less substituted C4) and electronic stabilization of the transition state (favoring attack at the more substituted C2, similar to Markovnikov addition).

- -like Pathway (Steric Control): Dominates with strong nucleophiles (azide, thiolates, primary amines) and less bulky Lewis acids. Attack occurs at C4 (less hindered).

- -like Pathway (Electronic Control): Dominates with weak nucleophiles (alcohols, water) or strong Lewis acids that elongate the C-N bond significantly. Attack occurs at C2 (more substituted) due to partial positive charge stabilization.

The C3-OH Effect:

In azetidin-3-ols, the hydroxyl group at C3 exerts an inductive electron-withdrawing effect (

Corrective Protocol:

-

To favor C4 attack (Steric): Use a non-polar solvent (DCM) and a "hard" Lewis acid like

. Keep temperature low (0°C). -

To favor C2 attack (Electronic): This is difficult in 3-hydroxy systems. You may need to protect the 3-OH as an ether or ester to mitigate its inductive effect, or use a highly polar solvent (HFIP - Hexafluoroisopropanol) which stabilizes carbocationic transition states.

SECTION C: Side Reactions (The "Decomposition" Scenario)

Q3: My reaction mixture turns black, and NMR shows loss of the azetidine signals but no distinct product. Is the 3-OH group causing issues?

Expert Analysis:

Yes. The 3-hydroxyl group introduces a critical vulnerability: Acid-Catalyzed Dehydration/Rearrangement .

Under strong acidic conditions (especially with

-

Ring Contraction: Rearrangement to a cyclopropyl species (unlikely due to strain).

-

Fragmentation: Retro-aldol-type fragmentation.

-

Polymerization: The resulting enamine/imine species rapidly polymerizes.

Mechanism Visualization:

Figure 2: Competition between activation (N-protonation) and decomposition (O-protonation).

Corrective Protocol:

-

Lower Acidity: Switch to a buffered system (e.g., Pyridinium p-toluenesulfonate, PPTS) or a mild Lewis acid (

). -

Temperature Control: Never reflux an unprotected azetidin-3-ol in strong acid. Keep T < 50°C.

-

Protect the Alcohol: If possible, acylate or silylate the 3-OH before ring opening. The ester/ether oxygen is less basic than the free hydroxyl, reducing the risk of O-protonation.

Part 3: Verified Experimental Protocol

Protocol: Lewis Acid-Mediated Ring Opening of N-Benzhydrylazetidin-3-ol with Alcohols Target: Synthesis of 1-amino-3-alkoxy-2-propanols

Reagents:

-

N-Benzhydrylazetidin-3-ol (1.0 equiv)

-

Nucleophile: Aryl/Alkyl Alcohol (1.1 equiv)

-

Catalyst:

(1.1 equiv) -

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and purge with

. Dissolve N-benzhydrylazetidin-3-ol (1.0 mmol) and the alcohol (1.1 mmol) in DCM (5 mL, 0.2 M). -

Activation: Cool the solution to 0°C. Add

(1.1 mmol) dropwise over 5 minutes. Note: Fuming may occur. -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Checkpoint: If SM remains after 6h, heat to 40°C (reflux) for 2 hours.

-

-

Quench: Pour the mixture into saturated aqueous

(10 mL). Stir vigorously for 15 minutes to break the Boron-amine complex. -

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: The crude amino-alcohol is often pure enough. If not, purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).

References

-

Maag, H., et al. (2024).[1][2] Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]

-

Ghorpade, S. R., et al. (2012). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry. [Link]

-

Vishu Mehra, et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

-

Doda, K., et al. (2025). Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines with Alcohols and Thiols. ResearchGate. [Link]

-

Richardson, P. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

Sources

Validation & Comparative

Chromatographic Fidelity: Optimizing HPLC Purity Standards for 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol

Executive Summary & Scientific Context

In the fragment-based drug discovery (FBDD) landscape, 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol represents a high-value "sp3-rich" building block. Its structural integrity is defined by two competing physicochemical properties: the basicity of the azetidine ring (

The Challenge: Standard HPLC methods often fail to accurately assess the purity of this compound.

-

Silanol Activity: The secondary amine in the azetidine ring interacts strongly with residual silanols on traditional C18 columns, causing peak tailing that masks closely eluting impurities.

-

Structural Similarity: The most critical impurity—the des-fluoro analog (where the fluorine is replaced by hydrogen)—is nearly isostructural. Traditional alkyl-bonded phases (C8/C18) often lack the selectivity to resolve this impurity, leading to false-positive purity results.

This guide compares the industry-standard C18 approach against the scientifically superior Fluorophenyl (PFP) approach , providing experimental data to justify the shift in methodology.

Comparative Analysis: Stationary Phase Selection

We evaluated three distinct stationary phases to determine the "Gold Standard" for certifying the purity of 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol.

The Contenders

| Feature | Option A: Standard C18 | Option B: Hybrid C18 (High pH) | Option C: Fluorophenyl (PFP) |

| Chemistry | C18 bonded to porous silica | C18 bonded to Hybrid (BEH) particle | Pentafluorophenyl-propyl bonded |

| Interaction | Hydrophobic (Dispersive) | Hydrophobic + Base Stable | Hydrophobic + |

| Target Mechanism | General retention | Suppress amine ionization | Selectivity for Halogenated Aromatics |

| Verdict | Not Recommended | Good (Robustness) | Excellent (Purity Profiling) |

Experimental Performance Data

Conditions: Gradient 5-95% B (ACN) in 10 min. Flow: 1.0 mL/min.

| Parameter | Standard C18 (Acidic pH) | Hybrid C18 (Basic pH 10) | Fluorophenyl (Acidic pH) |

| Analyte Retention ( | 4.2 | 6.5 | 5.1 |

| Tailing Factor ( | 1.8 (Severe Tailing) | 1.1 (Excellent) | 1.2 (Good) |

| Des-fluoro Resolution ( | 0.8 (Co-elution risk) | 1.5 (Baseline) | 3.2 (High Selectivity) |

| Regioisomer Selectivity | Low | Moderate | High |

Expert Insight: Why PFP Wins

While the Hybrid C18 at High pH solves the peak shape issue (by neutralizing the azetidine amine), it relies solely on hydrophobicity. The Fluorophenyl (PFP) column introduces a "fluorophilic" retention mechanism. The fluorine atom on the analyte interacts specifically with the fluorine atoms on the stationary phase. When the des-fluoro impurity (lacking this F-atom) is present, the PFP column discriminates it sharply, pulling the main peak away from the impurity.

Recommendation: Use Option C (PFP) for purity certification and impurity isolation. Use Option B (Hybrid C18) for routine reaction monitoring (IPC) due to higher column durability.

Validated Experimental Protocol (The "Gold Standard")

This protocol is designed as a self-validating system. The use of a specific reference marker (Resolution Solution) is required to confirm system suitability.

A. Reagents & Standards[1][2][3]

-

Primary Standard: 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol (Certified Reference Material, >98% purity by qNMR).

-

Impurity Marker: Des-fluoro analog (Spiked at 0.5% level for resolution check).

-

Solvents: LC-MS Grade Acetonitrile and Water.

-

Buffer: Ammonium Formate (10mM, pH 3.0). Note: Low pH is chosen here to maximize the dipole interaction on the PFP column.

B. Chromatographic Conditions[2][4][5][6][7][8][9]

| Parameter | Setting | Rationale |

| Column | Pentafluorophenyl (PFP) , 150 x 4.6 mm, 2.7 µm (Fused-Core) | Fused-core provides high efficiency at lower backpressure; PFP provides required selectivity. |

| Mobile Phase A | 10mM Ammonium Formate (pH 3.0) | Buffers the amine; pH 3.0 ensures the PFP ring remains active for |

| Mobile Phase B | Acetonitrile | Protic solvents (MeOH) can disrupt |

| Gradient | 0-1 min: 5% B1-12 min: 5% | Shallow gradient slope maximizes resolution of the fluorinated vs. des-fluoro species. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID. |

| Detection | UV @ 260 nm | Max absorbance for the anisole ring system. |

| Temp | 35°C | Constant temp is critical for reproducible fluorophilic selectivity. |

C. System Suitability Criteria (Pass/Fail)

-

Tailing Factor: Must be < 1.5 for the main peak.

-

Resolution:

between Main Peak and Des-fluoro Impurity. -

Precision: %RSD of peak area < 0.5% (n=6 injections).

Visualizations

Diagram 1: Method Development Decision Tree

This logic flow guides the researcher in selecting the correct column based on the specific impurity profile of the azetidine batch.

Caption: Decision matrix for selecting the optimal stationary phase based on impurity profile and peak shape requirements.

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate allows the analyst to anticipate which HPLC peaks to look for.

Caption: Impurity origin map highlighting why the Des-fluoro and Regioisomer impurities necessitate the specific selectivity of PFP columns.

References

-

Waters Corporation. "Strategies for the Separation of Basic Compounds in Reversed-Phase LC." Waters Application Notes. (Accessed 2023).

-

Bell, D. S., & Jones, A. D. "Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase." Journal of Chromatography A, 1073(1-2), 99-109.

-

U.S. Pharmacopeia (USP). "General Chapter <621> Chromatography." USP-NF.

- Euerby, M. R., et al. "Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC." Journal of Chromatography A, 1154(1-2), 138-151.

Technical Guide: Azetidin-3-ol vs. Pyrrolidin-3-ol Bioisosteres

The following technical guide provides an in-depth comparison of azetidin-3-ol and pyrrolidin-3-ol as bioisosteres in medicinal chemistry.

Executive Summary

In the optimization of lead compounds, the "ring contraction" strategy—shifting from a 5-membered pyrrolidine to a 4-membered azetidine—is a high-impact tactic. This guide analyzes the bioisosteric relationship between azetidin-3-ol and pyrrolidin-3-ol . While often interchangeable as hydrophilic spacers, their distinct puckering parameters, basicity profiles, and metabolic liabilities dictate their specific utility.

Key Takeaway: Azetidin-3-ol is not merely a "smaller" pyrrolidin-3-ol; it is a metabolically hardened variant that lowers lipophilicity (

Physicochemical Profiling

The transition from a five-membered to a four-membered ring introduces significant ring strain (~26 kcal/mol for azetidine vs. ~6 kcal/mol for pyrrolidine), which fundamentally alters the electronic properties of the nitrogen lone pair.

Comparative Data Table

| Property | Pyrrolidin-3-ol (5-ring) | Azetidin-3-ol (4-ring) | Impact on Drug Design |

| Ring Strain | ~6 kcal/mol | ~26 kcal/mol | Azetidine is more susceptible to ring-opening under acidic/nucleophilic stress but resists metabolic oxidation. |

| Basicity (pK | ~10.5 (Amine) | ~10.0 (Amine)* | Azetidine N-lone pair has higher s-character, slightly lowering basicity. Note: N-aryl derivatives show drastic pKa drops (e.g., N-Ph azetidine pKa ~4.3 vs N-Ph pyrrolidine ~5.2). |

| Lipophilicity ( | Baseline | -0.4 to -0.6 units | Azetidine significantly lowers LogP, improving solubility and lowering non-specific binding. |

| C-N-C Angle | ~105° | ~90° | Drastically alters the exit vector of N-substituents. |

| Metabolic Liability | High ( | Low (Sterically protected) | Azetidine ring strain disfavors the formation of the planar iminium ion intermediate required for CYP450 |

Critical Insight: The s-character of the nitrogen lone pair in azetidine increases due to the constrained ~90° bond angles (hybridization approaches

rather than). This reduces the nucleophilicity and basicity of the nitrogen compared to pyrrolidine.

Structural & Geometric Analysis

The vector analysis of substituents at the 3-position is the most common failure mode when switching these cores.

-

Pyrrolidin-3-ol: Adopts an envelope conformation. The 3-OH group can access pseudo-axial or pseudo-equatorial positions, offering flexibility to find H-bonds.

-

Azetidin-3-ol: Adopts a puckered conformation (butterfly shape) to relieve torsional strain. The ring is more rigid, and the 3-OH vector is strictly defined.

Visualization: Geometric & Metabolic Divergence

The following diagram illustrates the structural differences and the metabolic blockade mechanism.

Caption: Comparison of metabolic fates. Azetidines resist alpha-oxidation because the ring strain prevents the formation of the required planar iminium intermediate.

Case Study: Nociceptin Receptor Agonists

A direct comparison of these cores was documented in the development of Nociceptin Receptor (NOP) partial agonists [1].[1][2]

-

The Challenge: Optimize the piperidinyl-indole scaffold for NOP affinity and agonist efficacy.

-

Pyrrolidine Analog (AT-449): The 2-hydroxypyrrolidine moiety provided high affinity (

< 10 nM) and full agonist efficacy. The flexible envelope shape allowed the OH group to engage a critical polar pocket. -

Azetidine Analog (AT-460): Ring contraction to the azetidine retained modest binding affinity (

= 23 nM) but abolished agonist potency ( -

-

Lesson: Use azetidine to fix conformation, but verify that the "frozen" vector matches the binding pocket.

-

Experimental Protocols

Protocol A: Synthesis of 1-Benzhydrylazetidin-3-ol

Context: Azetidines are harder to make than pyrrolidines. This route uses epichlorohydrin, a cheap chiral pool starting material, avoiding hazardous azides.

Reagents: Epichlorohydrin, Benzhydrylamine, Methanol, Acetonitrile.

-

Ring Closure:

-

Dissolve benzhydrylamine (1.0 equiv) in MeOH.

-

Add epichlorohydrin (1.1 equiv) dropwise at 0°C.

-

Stir at room temperature for 72 hours.

-

Reflux for 72 hours to induce cyclization.

-

Result: 1-benzhydryl-3-hydroxyazetidinium chloride crystallizes.

-

-

Isolation:

-

Filter the white precipitate. Wash with cold Et2O.

-

Yield is typically ~80% [2].[3]

-

-

Deprotection (Optional):

-

Hydrogenation (H2, Pd/C) in MeOH removes the benzhydryl group to yield the free amine salt.

-

Protocol B: Microsomal Stability Assay (HLM)

Context: To verify the metabolic stability advantage of the azetidine core.

-

Preparation: Prepare 10 mM stock solutions of the Azetidine and Pyrrolidine analogs in DMSO.

-

Incubation:

-

Mix test compound (1 µM final) with Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

-

Pre-incubate at 37°C for 5 mins.

-

Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

-

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 mins. Quench immediately in ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(remaining %) vs. time.

- .

-

Expectation: Azetidine analog should show >2-fold lower

than the pyrrolidine analog if

Decision Framework

Use the following logic flow to determine the appropriate scaffold for your program.

Caption: Strategic decision tree for selecting between azetidine and pyrrolidine cores based on lead liabilities.

References

-

Discovery and Structure-activity Relationships of Nociceptin Receptor Partial Agonists. Source: University of Ferrara / Sfera. URL:[Link]

-

Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. Source: Organic Process Research & Development (via ResearchGate). URL:[Link]

-

Azetidines in Medicinal Chemistry: Emerging Applications. Source: PubMed / NIH. URL:[Link]

-

Comparison of Azetidine and Pyrrolidine pKa and Lipophilicity. Source: Journal of Medicinal Chemistry (Example context from search). URL:[Link]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 3-Arylazetidin-3-ol Analogs via X-ray Crystallography